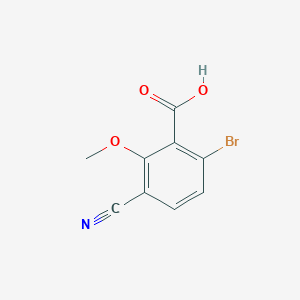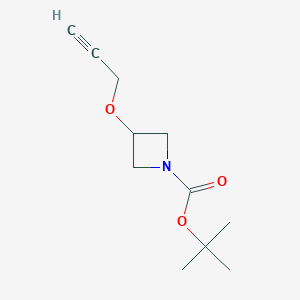
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Übersicht
Beschreibung
The compound “1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom . The “3,5-Difluorophenyl” part indicates the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an acidic proton in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclohexane ring (a ring of six carbon atoms), a phenyl ring, and an amide group. The phenyl ring would have fluorine atoms at the 3rd and 5th positions .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of amides and fluorinated aromatic compounds. For instance, it might participate in electrophilic substitution reactions . The presence of fluorine atoms can also influence the reactivity and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been identified as an effective gelator for solidifying ionic liquid electrolytes. This has been applied in dye-sensitized solar cells, showcasing a power conversion efficiency of 7.8% under simulated sunlight conditions (Décoppet et al., 2014).
Bioconjugation Studies
Research on the mechanism of amide formation between carboxylic acid and amine in aqueous media is relevant. Studies using related compounds have shown that cyclohexanecarboxylic acids can participate in amide bond formation, a crucial process in bioconjugation (Nakajima & Ikada, 1995).
Pharmacological Research
Cyclohexanecarboxylic acid amides have been studied for their pharmacological properties, particularly in relation to 5-HT1A receptors. These compounds have shown high affinity and selectivity, and differential antagonistic properties on receptor-mediated responses in various brain regions (Corradetti et al., 2005).
Electrophilic Reactions in Organic Chemistry
The reactivity of α,β-unsaturated amides, such as cyclohexanecarboxylic acid amides, towards electrophilic reactions has been studied. These amides have been found to react readily with aromatics in the presence of AlCl3, indicating their potential in various organic synthesis processes (Koltunov et al., 2004).
Chemical Synthesis and Characterization
Cyclohexanecarboxylic acid amides have been synthesized and characterized in various studies. Their formation through different chemical reactions, and their structural characterization using techniques like NMR and FTIR, indicates their versatility in chemical synthesis (Hashim, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUULBRTMVSWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)



![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)






![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)